molecular formula C28H29ClFN3O B12703163 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride CAS No. 110406-66-1

1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride

Cat. No.: B12703163
CAS No.: 110406-66-1
M. Wt: 478.0 g/mol
InChI Key: AZLZTOPEEGDWNY-UHFFFAOYSA-N
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Description

1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride is a complex organic compound that belongs to the class of phthalazinones. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include phthalic anhydride, 4-fluorobenzyl chloride, and 1-(2-phenylethyl)-4-piperidone. The reactions may involve:

    Condensation reactions: to form the phthalazinone core.

    Nucleophilic substitution: to introduce the 4-fluorophenyl group.

    Reductive amination: to attach the piperidinyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group.

    Reduction: Reduction reactions could be used to modify the phthalazinone core.

    Substitution: Various substitution reactions can occur, especially involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of derivatives:

Biology

    Biological assays: It may be used in biological assays to study its effects on different biological systems.

Medicine

    Therapeutic potential: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Pharmaceuticals: It might be used in the development of new pharmaceutical agents.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve:

    Binding to receptors: The compound could bind to specific receptors in the body, modulating their activity.

    Enzyme inhibition: It might inhibit certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone derivatives: Other compounds in the phthalazinone class.

    Fluorophenyl derivatives: Compounds containing the 4-fluorophenyl group.

    Piperidinyl derivatives: Compounds with the piperidinyl moiety.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential.

Properties

CAS No.

110406-66-1

Molecular Formula

C28H29ClFN3O

Molecular Weight

478.0 g/mol

IUPAC Name

4-[(4-fluorophenyl)methyl]-2-[1-(2-phenylethyl)piperidin-4-yl]phthalazin-1-one;hydrochloride

InChI

InChI=1S/C28H28FN3O.ClH/c29-23-12-10-22(11-13-23)20-27-25-8-4-5-9-26(25)28(33)32(30-27)24-15-18-31(19-16-24)17-14-21-6-2-1-3-7-21;/h1-13,24H,14-20H2;1H

InChI Key

AZLZTOPEEGDWNY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)F)CCC5=CC=CC=C5.Cl

Origin of Product

United States

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